Ethyl-3-(thiophen-2-yl)piperazin-1-carboxylat

Übersicht

Beschreibung

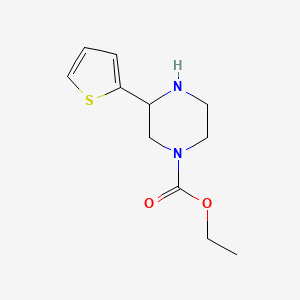

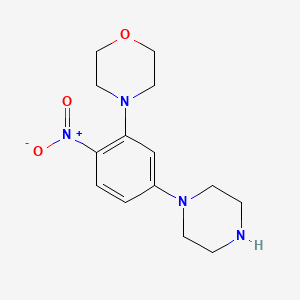

Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate is a chemical compound . It is a part of a class of compounds known as thiophene-based analogs, which have been the focus of many scientists due to their potential as biologically active compounds .

Synthesis Analysis

The synthesis of thiophene derivatives, including Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate can be analyzed using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations can be performed using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set .Chemical Reactions Analysis

Thiophene-based analogs, including Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate, can undergo various chemical reactions. For instance, [3 + 2] cycloaddition reaction of certain compounds with alkyne moiety and regioselective cycloisomerization can lead to the formation of thiophenes .Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate can be determined using various methods. For instance, its empirical formula is C11H16N2O2S, and it has a molecular weight of 240.32 .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Thiophen und seine substituierten Derivate, einschließlich Ethyl-3-(thiophen-2-yl)piperazin-1-carboxylat, sind eine sehr wichtige Klasse von heterocyclischen Verbindungen, die interessante Anwendungen im Bereich der medizinischen Chemie zeigen . Sie besitzen eine breite Palette therapeutischer Eigenschaften mit vielfältigen Anwendungen in der medizinischen Chemie .

Entzündungshemmend

Es wurde berichtet, dass diese Verbindungen entzündungshemmende Eigenschaften haben . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente .

Antipsychotisch

Thiophenderivate wurden als antipsychotisch wirksam befunden . Dies eröffnet Möglichkeiten für ihren Einsatz bei der Behandlung verschiedener psychiatrischer Störungen .

Antiarrhythmisch

Diese Verbindungen zeigen auch antiarrhythmische Eigenschaften . Sie könnten möglicherweise zur Entwicklung von Medikamenten zur Behandlung von Herzrhythmusstörungen eingesetzt werden .

Angstlösend

Es wurde berichtet, dass Thiophenderivate angstlösende Wirkungen haben . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Angststörungen hin .

Antimykotisch

Einige synthetisierte Derivate von Thiophen zeigten signifikante Hemmwirkungen gegen bestimmte Organismen, insbesondere gegen B. subtilis, E. coli, P. vulgaris und S. aureus . Dies zeigt ihren potenziellen Einsatz als Antimykotika .

Antioxidativ

Thiophenderivate wurden als antioxidativ wirksam befunden . Dies deutet auf ihren potenziellen Einsatz bei der Vorbeugung von Krankheiten hin, die durch oxidativen Stress verursacht werden .

Antikrebs

Es wurde berichtet, dass Thiophenderivate Antikrebseigenschaften haben . Dies eröffnet Möglichkeiten für ihren Einsatz bei der Entwicklung neuer Antikrebsmedikamente .

Wirkmechanismus

While the specific mechanism of action for Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate is not mentioned in the search results, it’s worth noting that thiophene derivatives are known for their varied biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Zukünftige Richtungen

The future directions for research on Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate could involve further exploration of its biological activity, as well as its potential applications in medicinal chemistry . Additionally, more studies could be conducted to better understand its synthesis, molecular structure, and chemical reactions .

Biochemische Analyse

Biochemical Properties

Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate and kinases can lead to the modulation of kinase activity, thereby affecting downstream signaling events. Additionally, Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate has been shown to bind to certain receptors, influencing their activity and potentially altering cellular responses .

Cellular Effects

Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These changes in gene expression can have downstream effects on cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate may act as an enzyme inhibitor or activator, depending on the context of the interaction. This binding can result in the modulation of enzymatic activity, which in turn affects various biochemical pathways. Additionally, Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. The degradation products of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate can also have biological activity, potentially contributing to the observed effects. Long-term studies in vitro and in vivo have demonstrated that Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate can have sustained effects on cellular function, including changes in cell proliferation, differentiation, and metabolism .

Dosage Effects in Animal Models

The effects of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell proliferation or enhancing cellular metabolism. At higher doses, Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate may exhibit toxic or adverse effects, including cell death or disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .

Metabolic Pathways

Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. These metabolic transformations can influence the overall pharmacokinetics and pharmacodynamics of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate. Additionally, the compound can affect metabolic flux and metabolite levels, potentially altering cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate within cells and tissues are critical factors that influence its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, affecting its localization and accumulation within cells. Once inside the cell, Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate can interact with various intracellular targets, influencing their activity and function. The distribution of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate within tissues can also affect its overall pharmacological effects, with certain tissues exhibiting higher accumulation and activity .

Subcellular Localization

The subcellular localization of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate can have significant implications for its biological activity and therapeutic potential .

Eigenschaften

IUPAC Name |

ethyl 3-thiophen-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-2-15-11(14)13-6-5-12-9(8-13)10-4-3-7-16-10/h3-4,7,9,12H,2,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIWHEQLSSKQCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCNC(C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378052 | |

| Record name | Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85803-50-5 | |

| Record name | Ethyl 3-(2-thienyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85803-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)